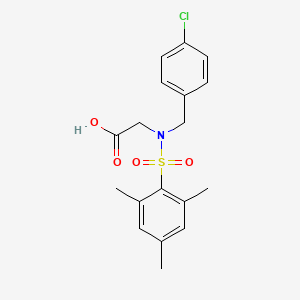

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine

Descripción general

Descripción

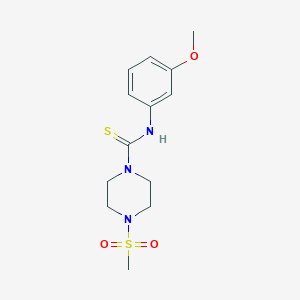

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine, also known as CGP 55845A, is a compound that has gained significant attention in the field of neuroscience and pharmacology. It is a selective antagonist of the GABA(B) receptor, which is a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine derivatives, particularly N-(benzyloxycarbonyl)glycine, have demonstrated significant anticonvulsant properties. Studies have shown that certain derivatives, like N-(benzyloxycarbonyl)glycine benzylamide, exhibit potent anticonvulsant activity comparable to established drugs such as phenytoin. These compounds were effective in various seizure models, including the maximal electroshock test, and displayed a favorable safety profile without acute neurotoxicity at high doses (Geurts, Poupaert, Scriba, & Lambert, 1998).

Enhanced Brain Penetration

Studies involving N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, have revealed that it exhibits enhanced penetration into the central nervous system compared to glycine. This property makes it a potentially valuable compound for targeting neurological conditions, as it can effectively reach brain tissues (Lambert, Gallez, & Poupaert, 1995).

Crystal Structure Analysis

The crystal structures of derivatives of N-(4-methylbenzenesulfonyl)glycine, a related compound, have been thoroughly investigated. This research provides valuable insights into the molecular conformations and hydrogen-bonding patterns of these compounds, which are crucial for understanding their biological interactions and potential therapeutic applications (Purandara, Foro, & Thimme Gowda, 2018).

Glycine Metabolism

Glycine metabolism plays a significant role in human health, with implications for protein synthesis, enzyme and membrane integrity, and the treatment of various diseases. Understanding the metabolic pathways and interactions of glycine derivatives, including N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine, is essential for leveraging their potential in treating metabolic disorders, enhancing immunity, and supporting wound healing (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-12-8-13(2)18(14(3)9-12)25(23,24)20(11-17(21)22)10-15-4-6-16(19)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEDPPVCDMOFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |

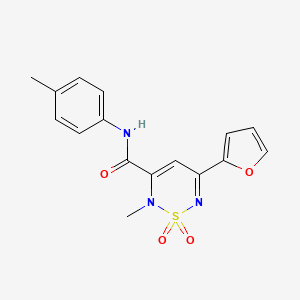

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4767095.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4767111.png)

![N-[3-(tert-butylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4767119.png)

![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)

![methyl 2-{4-[(4-ethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767150.png)

![4-(4-bromo-2-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4767170.png)